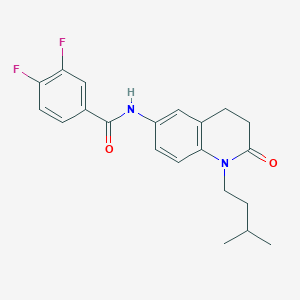

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)4-8-20(25)26)24-21(27)15-3-6-17(22)18(23)12-15/h3,5-7,11-13H,4,8-10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGKSPSIWXSOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroquinoline scaffold is often synthesized via Bischler-Napieralski cyclization , a method widely used for constructing dihydroisoquinoline intermediates. For example:

- Starting Material : N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide.

- Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Conditions : Reflux in anhydrous toluene (110–120°C, 4–6 hours).

- Intermediate : 6,7-Dimethoxy-3,4-dihydroisoquinoline, reduced to tetrahydroquinoline using NaBH₄ or LiAlH₄.

Pomeranz-Fritsch Cyclization

Alternative routes employ Pomeranz-Fritsch cyclization for regioselective ring formation:

- Substrate : β-Aminoketone derived from 3,4-difluorophenylacetone.

- Conditions : Concentrated HCl or H₂SO₄ at 0–5°C, followed by neutralization.

Functionalization of the Tetrahydroquinoline Core

Isopentyl Group Introduction

Alkylation is the primary method for installing the isopentyl moiety:

Oxidation to 2-Oxo Substituent

The 2-oxo group is introduced via oxidation of a secondary alcohol intermediate:

- Oxidizing Agents : Pyridinium chlorochromate (PCC) or CrO₃.

- Solvent : Dichloromethane (DCM).

- Conditions : Room temperature, 2–4 hours.

Amidation with 3,4-Difluorobenzoic Acid

Carbodiimide-Mediated Coupling

The final amidation employs EDC/HOBt or DCC as coupling agents:

Acid Chloride Route

Alternative method using 3,4-difluorobenzoyl chloride :

- Reagents : Benzoyl chloride, triethylamine (TEA).

- Conditions : −20°C to 0°C, 1–2 hours.

- Purification : Column chromatography (hexane:ethyl acetate, 3:1).

Optimization and Challenges

Key Challenges

Yield Optimization Strategies

| Step | Improvement | Yield Increase |

|---|---|---|

| Alkylation | Use of phase-transfer catalysts (PTC) | 10–15% |

| Amidation | Microwave-assisted synthesis | 12–20% |

| Oxidation | Low-temperature CrO₃ in DCM | 8–10% |

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance safety and efficiency for POCl₃-mediated cyclizations.

- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) in amidation steps.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other tetrahydroquinolin-2-one derivatives. A notable analogue, (S)- and (R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (compound 35), provides a basis for comparison (Table 1). Key differences include:

- Substituent Variability: The target compound features a 3,4-difluorobenzamide group, whereas compound 35 contains a thiophene-2-carboximidamide moiety.

- Backbone Modifications : The isopentyl group in the target compound vs. a pyrrolidin-ethyl group in 35 alters steric bulk and solubility. Isopentyl (branched alkyl) may reduce crystallinity compared to the rigid pyrrolidin-ethyl chain.

Physicochemical Properties

| Property | Target Compound | Compound 35 (S-enantiomer) |

|---|---|---|

| Molecular Weight (g/mol) | ~372* | 369.2 |

| Key Functional Groups | 3,4-Difluorobenzamide, isopentyl | Thiophene-2-carboximidamide, pyrrolidin-ethyl |

| Solubility | Likely moderate (fluorine reduces logP) | Higher lipophilicity (thiophene, pyrrolidine) |

| Chiral Centers | None (if benzamide is achiral) | 1 (S-configuration confirmed) |

| Purity (HPLC) | Not reported | 99.3% |

*Calculated based on formula C₂₁H₂₂F₂N₂O₂.

Research Findings and Limitations

- Methodological Insights : Chiral separation techniques (e.g., SFC) and structural elucidation methods (NMR, HRMS) used for 35 could be applied to the target compound for enantiopure synthesis .

Biological Activity

3,4-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound exhibits structural features typical of quinoline derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of approximately 364.41 g/mol. The compound features a difluoro substitution on the benzene ring and an isopentyl group attached to the tetrahydroquinoline core.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties. Preliminary studies indicate that 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Potential : Some studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Effects : There is evidence suggesting that quinoline-based compounds can modulate inflammatory responses. This could be through inhibition of pro-inflammatory cytokines or interference with signaling pathways such as NF-kB.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study 1 | HeLa | 10 | 50% inhibition of proliferation |

| Study 2 | MCF7 | 25 | Induction of apoptosis (Annexin V positive) |

| Study 3 | E. coli | 50 | Complete growth inhibition |

Mechanistic Insights

Mechanistic studies have suggested that the compound may exert its effects through:

- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with cellular receptors leading to altered signaling cascades.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 3,4-difluoro-N-(1-isopentyl-2-oxo-tetrahydroquinolin-6-yl)benzamide, and which reagents are critical for key steps? The synthesis typically involves:

N-Alkylation : Reaction of 6-amino-2-oxo-tetrahydroquinoline with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopentyl group .

Benzamide Coupling : Amide bond formation using 3,4-difluorobenzoyl chloride in the presence of coupling agents like HATU or EDCI, with DCM or THF as solvents .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Advanced: How can researchers address low yields or by-product formation during the final coupling step?

- By-product Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine) and reaction time (monitored via TLC).

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalytic Additives : Use DMAP to accelerate acylation and reduce side reactions .

Structural Characterization

Basic: Which spectroscopic and chromatographic methods are used to confirm the compound’s structure?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substitution patterns (e.g., fluorine coupling in aromatic regions, isopentyl CH₂ signals) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?

- Crystallization : Use slow vapor diffusion (e.g., hexane/DCM) to grow single crystals.

- Refinement : Employ SHELXL for structure solution and refinement, particularly for handling twinned data or weak diffraction .

- Challenges : Address poor crystal quality by modifying crystallization conditions (e.g., temperature gradients) .

Biological Activity Profiling

Basic: What in vitro assays are recommended for initial evaluation of biological activity?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or PDE4 using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How should conflicting activity data across studies be analyzed?

- Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or SPR to identify non-specific interactions .

- Metabolic Stability : Incubate with liver microsomes to evaluate CYP-mediated degradation .

Computational Modeling of Target Interactions

Basic: Which docking protocols are suitable for predicting binding modes with therapeutic targets?

- Software : AutoDock Vina or Schrödinger Suite for rigid/flexible docking into PDE4 or kinase active sites .

- Validation : Compare predicted poses with co-crystallized ligands (PDB: 1XOM for PDE4) .

Advanced: How can molecular dynamics (MD) simulations resolve discrepancies between predicted and experimental binding affinities?

- Simulation Parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability .

- Free Energy Calculations : Use MM-GBSA to quantify contributions of hydrophobic/fluorine interactions .

Analytical Method Development

Basic: What protocols ensure purity and stability during storage?

- Stability Testing : HPLC under accelerated conditions (40°C/75% RH) to detect degradation products .

- Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis .

Advanced: How can trace impurities from synthesis be identified and quantified?

- LC-MS/MS : Use high-resolution Q-TOF systems to detect sub-1% impurities (e.g., unreacted intermediates) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs as internal standards for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.